molecular formula C23H29NO4S B11602002 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide

Cat. No.: B11602002
M. Wt: 415.5 g/mol
InChI Key: JPQVCJPIROTWEK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide typically involves multi-step organic reactions. The starting materials might include 4-tert-butylbenzoic acid, 4-methoxybenzylamine, and tetrahydrothiophene-3-one. The key steps could involve:

    Amidation Reaction: The reaction between 4-tert-butylbenzoic acid and 4-methoxybenzylamine to form the corresponding amide.

    Sulfoxidation: Oxidation of tetrahydrothiophene-3-one to form the sulfoxide derivative.

    Coupling Reaction: Coupling of the sulfoxide derivative with the amide to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo further oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could target the sulfoxide group, converting it back to the sulfide.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfides.

Scientific Research Applications

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide could have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide is unique due to the combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler analogs.

Properties

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C23H29NO4S/c1-23(2,3)19-9-7-18(8-10-19)22(25)24(20-13-14-29(26,27)16-20)15-17-5-11-21(28-4)12-6-17/h5-12,20H,13-16H2,1-4H3

InChI Key

JPQVCJPIROTWEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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